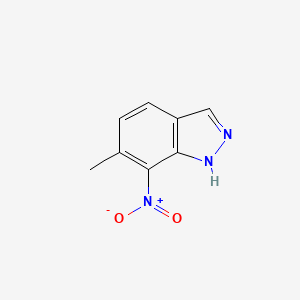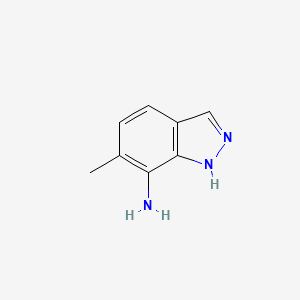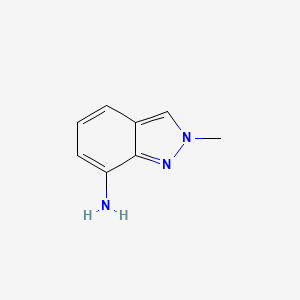
7-Amino-2-methylindazole
説明
7-Amino-2-methylindazole is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotective Potential in Parkinson's Disease
7-Amino-2-methylindazole derivatives, particularly 7-Nitroindazole (7-NI), have shown significant promise in neuroprotection, particularly in the context of Parkinson's disease. Studies indicate that 7-NI, a selective inhibitor of neuronal nitric oxide synthase (nNOS), effectively blocks MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in animal models. MPTP is a neurotoxin that induces Parkinsonian symptoms, and 7-NI's protective effect against MPTP-induced neurotoxicity suggests its potential utility in treating Parkinson's disease. The mechanism involves the inhibition of nitric oxide, implicated in the neurotoxic process, highlighting the role of nitric oxide in MPTP-induced neurodegeneration and positioning nNOS inhibitors as potential therapeutic agents for Parkinson's disease (Hantraye et al., 1996).
Anticonvulsant Effects Beyond NOS Inhibition
Further research into 7-Nitroindazole and related compounds reveals anticonvulsant effects that extend beyond their role as nNOS inhibitors. For instance, the inhibition of convulsions in experimental models, including those induced by glufosinate, suggests an undefined property of nitrogen-containing chemical structures contributing to these effects. This indicates that the anticonvulsant properties of 7-NI and similar compounds might be attributed to mechanisms unrelated to nNOS inhibition, providing an alternative avenue for therapeutic applications beyond the previously understood scope (Matsumura et al., 2008).
CGRP Receptor Antagonism for Migraine Treatment
In the search for effective migraine treatments, derivatives of this compound have been explored as CGRP (Calcitonin Gene-Related Peptide) receptor antagonists. Compounds derived from the 7-methylindazole core have demonstrated significant increases in CGRP binding potency, suggesting their potential in inhibiting CGRP-induced vasodilation, a key mechanism in migraine pathophysiology. This research points towards the development of new migraine therapeutics based on this compound derivatives, offering hope for more effective treatments for this debilitating condition (Han et al., 2013).
Antidepressant-like Properties
Investigations into the role of nitric oxide (NO) in depression have led to the study of 7-Nitroindazole's antidepressant-like effects. In preclinical models, such as the forced swimming test in rats, 7-NI has been shown to reduce immobility time, suggesting its potential as an antidepressant. The selective inhibition of neuronal NOS by 7-NI, and the reversal of its effects by L-arginine, underscore the modulatory role of NO in depression, presenting a novel target for antidepressant drug development (Yildiz et al., 2000).
Anticancer and Antitumor Activities
Research into this compound derivatives has also uncovered their potential in anticancer and antitumor applications. For instance, certain derivatives have shown promising anticancer activity against various human cancer cell lines, indicating the therapeutic potential of these compounds in oncology. The structure-activity relationship studies of these derivatives provide insights into their mode of action and pave the way for the development of new anticancer agents based on this compound derivatives (Tiwari et al., 2017).
Safety and Hazards
作用機序
Mode of Action
Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, through various mechanisms such as inhibition of protein synthesis and interaction with cellular receptors .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
生化学分析
Biochemical Properties
7-Amino-2-methylindazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular toxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of specific metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzymatic activities .
特性
IUPAC Name |
2-methylindazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZJAZZOKTUEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363205 | |
| Record name | 7-Amino-2-methylindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90223-02-2 | |
| Record name | 7-Amino-2-methylindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Amino-2-methyl-2H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


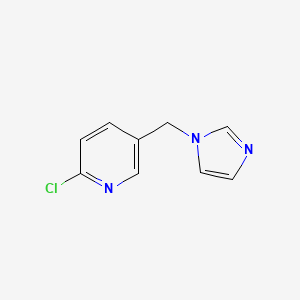
![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)
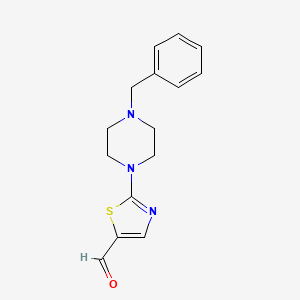
![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)
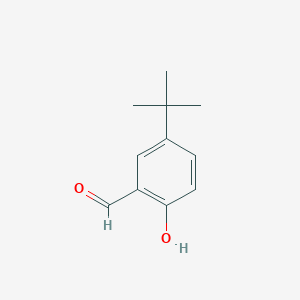
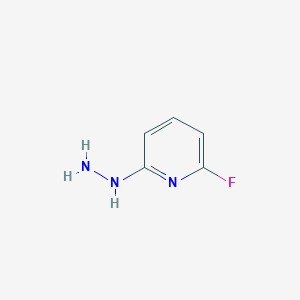
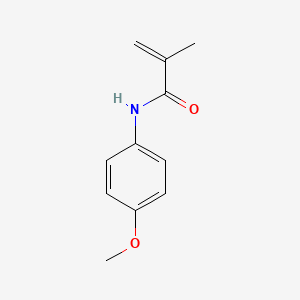
![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)
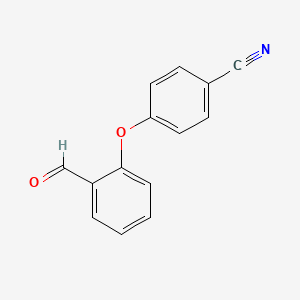


![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)
